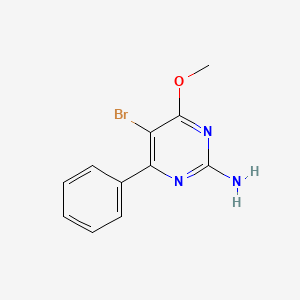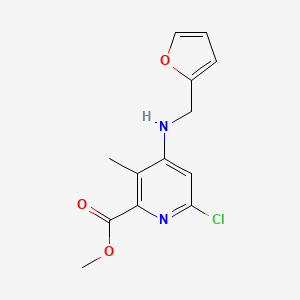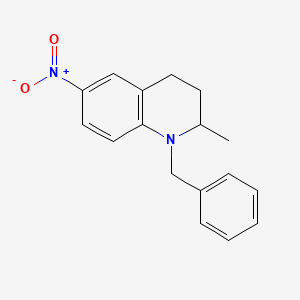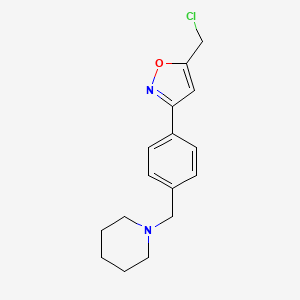
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is a synthetic organic compound that belongs to the isoxazole family Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid.
Attachment of the Piperidin-1-ylmethyl Phenyl Group: This step involves the nucleophilic substitution reaction where the piperidin-1-ylmethyl phenyl group is attached to the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using catalysts to enhance the reaction rates.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of isoxazole oxides.
Reduction: Formation of 5-methyl-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- 5-(Hydroxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
- 5-(Methoxymethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole
Uniqueness
5-(Chloromethyl)-3-(4-(piperidin-1-ylmethyl)phenyl)isoxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity patterns compared to its analogs.
Properties
Molecular Formula |
C16H19ClN2O |
|---|---|
Molecular Weight |
290.79 g/mol |
IUPAC Name |
5-(chloromethyl)-3-[4-(piperidin-1-ylmethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C16H19ClN2O/c17-11-15-10-16(18-20-15)14-6-4-13(5-7-14)12-19-8-2-1-3-9-19/h4-7,10H,1-3,8-9,11-12H2 |
InChI Key |
VNBQDPWZNWEEKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=NOC(=C3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


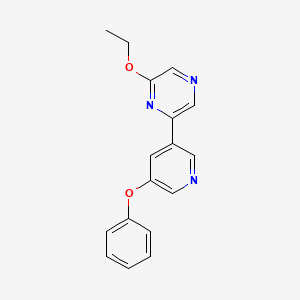
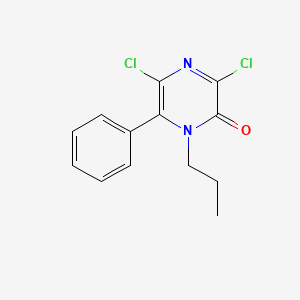
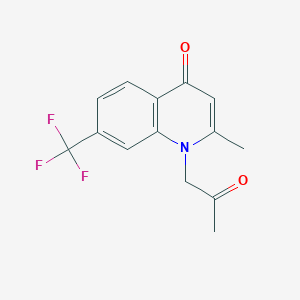


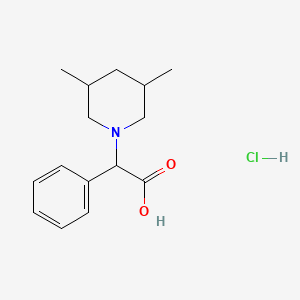
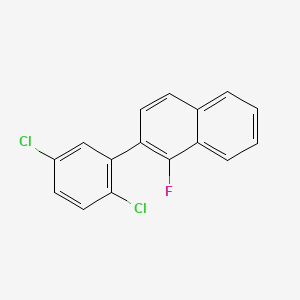
![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)

